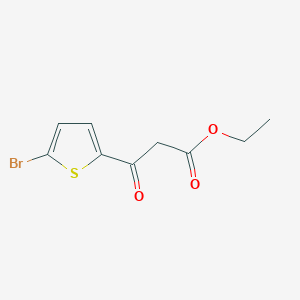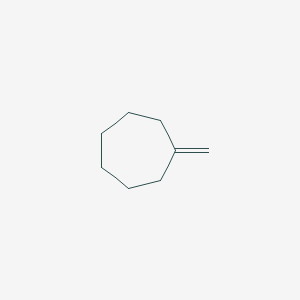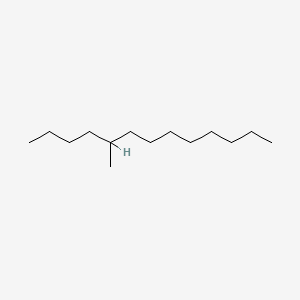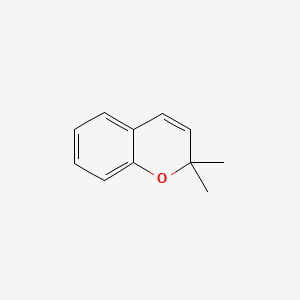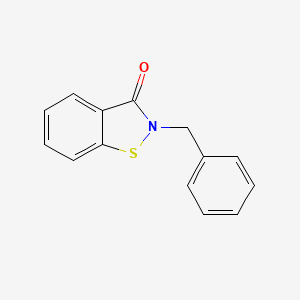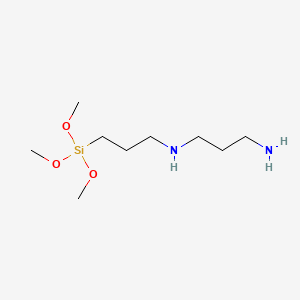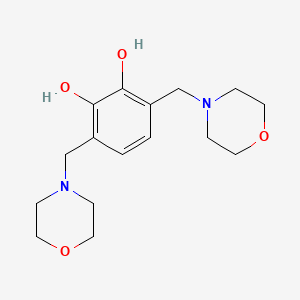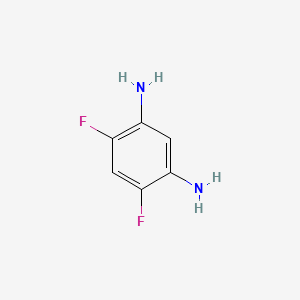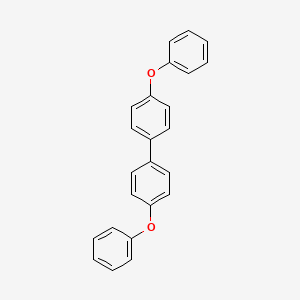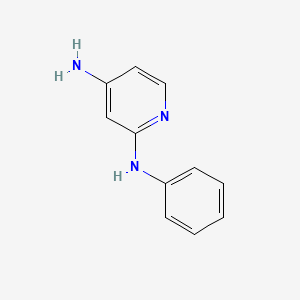![molecular formula C16H14N2O3 B3050396 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid CAS No. 256453-94-8](/img/structure/B3050396.png)
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
概述
描述
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid, also known as TOFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TOFA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
科学研究应用
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and immunology. In cancer research, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to inhibit the growth of cancer cells by blocking fatty acid synthesis. In metabolic disorders, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to improve insulin sensitivity and reduce lipid accumulation in the liver. In immunology, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to modulate the immune response by inhibiting the activation of T cells.
作用机制
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid reduces the production of fatty acids, which are essential for the growth and proliferation of cancer cells. Additionally, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to improve insulin sensitivity by reducing the accumulation of lipids in the liver.
Biochemical and Physiological Effects:
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid inhibits fatty acid synthesis, leading to decreased cell proliferation and increased cell death. In metabolic disorders, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid improves insulin sensitivity and reduces lipid accumulation in the liver. In immunology, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid modulates the immune response by inhibiting the activation of T cells.
实验室实验的优点和局限性
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid also has some limitations, including its low solubility in water and its potential to inhibit the growth of non-cancer cells.
未来方向
There are several future directions for 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid research, including its potential applications in combination therapy for cancer, its role in regulating the immune response, and its potential as a treatment for metabolic disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid in water.
Conclusion:
In conclusion, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid inhibits fatty acid synthesis by inhibiting the enzyme ACC, leading to decreased cell proliferation and increased cell death. 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, further research is needed to optimize the synthesis method and improve the solubility of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid in water.
属性
IUPAC Name |
2-[2-(2-methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-4-2-3-5-12(10)17-16-18-13-7-6-11(9-15(19)20)8-14(13)21-16/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHBVRZVXNLWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(O2)C=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634610 | |
| Record name | [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid | |
CAS RN |
256453-94-8 | |
| Record name | [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

